4-Bromo-6-methanesulfonyl-1H-indole
Description
4-Bromo-6-methanesulfonyl-1H-indole is a halogenated indole derivative featuring a bromine atom at the 4-position and a methanesulfonyl group (-SO2Me) at the 6-position of the indole scaffold. This compound is synthesized via a method analogous to the preparation of 4-bromo-1H-indole-6-sulfonic acid dimethylamide, substituting 1-bromo-5-methanesulfonyl-2-methyl-3-nitrobenzene as the starting material . The final product is obtained as a white solid (76% yield) with the following key spectroscopic characteristics:
- NMR Data:
- $ ^1H $ NMR (300 MHz, CDCl$ _3 $): δ 3.11 (s, 3H, -SO2CH$ _3 $), 6.70 (m, 1H), 7.52 (dd, J=2.5, 3.0 Hz, 1H), 7.81 (d, J=1.5 Hz, 1H), 8.10 (dd, J=1.0, 1.5 Hz, 1H), 9.34 (bs, 1H, -NH).
- Molecular Formula: C$ _9 $H$ _8 $BrNO$ _2 $S.
- Molecular Weight: 274.12 g/mol.
Properties
Molecular Formula |
C9H8BrNO2S |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
4-bromo-6-methylsulfonyl-1H-indole |
InChI |
InChI=1S/C9H8BrNO2S/c1-14(12,13)6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 |
InChI Key |
MJVCGNIENRDNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=CN2)C(=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
Key Observations
This property is advantageous in designing enzyme inhibitors or stabilizing reactive intermediates. Electron-Donating Groups (EDGs): The methyl (-Me) and methoxy (-OMe) groups increase electron density, enhancing susceptibility to electrophilic attack. These derivatives are often intermediates in synthesizing more complex molecules.
Physical Properties :
- The methanesulfonyl derivative (MW = 274.12 g/mol) is heavier than analogues like 4-Bromo-6-methyl-1H-indole (MW = 210.07 g/mol), which may influence crystallinity or solubility.
- Methoxy and carboxylate esters improve solubility in polar solvents compared to hydrophobic methyl or bromine substituents.
Applications :
- Pharmaceuticals : The target compound’s sulfonyl group is common in protease or kinase inhibitors, while the carboxylate ester () is a versatile intermediate for prodrug design.
- Synthetic Utility : Bromine at position 4 allows cross-coupling reactions (e.g., Suzuki-Miyaura), while nitro groups () facilitate reductions to amines.
Research Findings and Trends
- Spectral Signatures : The methanesulfonyl group in the target compound produces a distinct $ ^1H $ NMR singlet at δ 3.11, whereas methyl groups (e.g., 4-Bromo-6-methyl-1H-indole) resonate near δ 2.3–2.5 .
- Synthetic Pathways : Derivatives like 4-Bromo-6-nitro-1H-indole are synthesized via nitration of bromoindoles, while carboxylate esters require coupling reactions or esterification .
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